molecular formula C22H24N4O4S B6427204 N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide CAS No. 2034518-26-6

N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide

Cat. No. B6427204
CAS RN: 2034518-26-6
M. Wt: 440.5 g/mol
InChI Key: UMIIGDKADSKRHY-UHFFFAOYSA-N
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Description

The compound “N-(4-methyl-2-{[3-(4-oxo-3,4-dihydroquinazolin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide” is a complex organic molecule. It contains a quinazolinone core, which is a fused heterocyclic compound . Quinazolinones and their derivatives have been shown to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such compounds usually involves complex organic reactions. For instance, the synthesis of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in choline chloride:urea DES . In another step, S-alkylation of 2-mercapto-3-(3-methoxyphenyl)quinazolin-4(3H)-one was performed in a microwave-induced reaction .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The structure is also available as a 2D Mol file .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions. For instance, potential ionization states for each ligand structure were produced at a physiological pH of 7.2±0.2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, the yield of a similar compound was found to be 0.292 g (56.3%), and its melting point was 268–270°C .

Future Directions

The future directions in the research of this compound could involve the development of chiral 3D structures with low energy . Additionally, further studies could focus on enhancing the biological activity of this compound by synthesizing different analogues .

properties

IUPAC Name

N-[4-methyl-2-[3-(4-oxoquinazolin-3-yl)piperidin-1-yl]sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S/c1-15-9-10-20(24-16(2)27)21(12-15)31(29,30)25-11-5-6-17(13-25)26-14-23-19-8-4-3-7-18(19)22(26)28/h3-4,7-10,12,14,17H,5-6,11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIGDKADSKRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)S(=O)(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-2-((3-(4-oxoquinazolin-3(4H)-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide

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